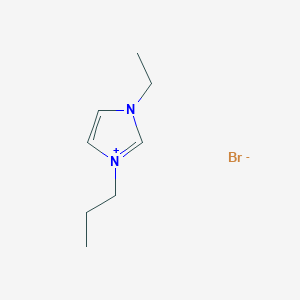

1-ethyl-3-propylimidazolium bromide

Description

Properties

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYGJUDBYCOIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic alkylation reactions.

Case Study:

Solvent and Catalyst Selection

Solvent Effects:

-

Polar aprotic solvents (e.g., DMF, DMSO): Increase reaction rate but complicate purification.

-

Ionic liquid solvents (e.g., [C₂mim]Br): Enable solvent recycling, reducing waste.

Catalysts:

-

Lewis acids (e.g., ZnCl₂): Accelerate alkylation but risk side reactions.

-

Phase-transfer catalysts (e.g., TBAB): Improve interfacial contact in biphasic systems.

Purification and Characterization

Post-Synthesis Workup

Extraction Protocol:

-

Dilute crude product with diethyl ether.

-

Wash with cold water (3×) to remove unreacted alkyl bromides.

-

Dry under vacuum (60°C, 6 h) to yield a hygroscopic white solid.

Distillation:

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.44 | t (J = 7.3 Hz) | CH₃CH₂ (ethyl) |

| 1.85–1.80 | m | CH₂CH₂CH₃ (propyl) |

| 4.18 | q (J = 7.4 Hz) | NCH₂CH₃ |

| 7.78 | s | Imidazole H4/H5 |

| 9.15 | s | Imidazole H2 |

FT-IR (ν, cm⁻¹):

Challenges and Mitigation Strategies

Hygroscopicity Management

1-Ethyl-3-propylimidazolium bromide rapidly absorbs moisture, necessitating:

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-propylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The imidazolium ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative of the imidazolium compound .

Scientific Research Applications

Electrochemistry

Electrolyte in Batteries:

EPIM Br is utilized as an electrolyte in electrochemical cells, particularly lithium-ion batteries. Its ionic conductivity enhances the performance of batteries, allowing for efficient ion transport. Studies have shown that ionic liquids like EPIM Br can improve battery life and stability compared to traditional organic solvents .

Table 1: Comparison of Ionic Liquids in Electrochemical Applications

| Ionic Liquid | Conductivity (mS/cm) | Stability (°C) | Application |

|---|---|---|---|

| 1-Ethyl-3-propylimidazolium bromide | 14.5 | 200 | Lithium-ion batteries |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 12.0 | 180 | Supercapacitors |

| 1-Butyl-3-methylimidazolium hexafluorophosphate | 10.2 | 150 | Fuel cells |

Green Chemistry

Solvent for Reactions:

EPIM Br serves as a solvent in various organic reactions, promoting green chemistry by reducing the need for volatile organic compounds (VOCs). It has been effectively used in reactions such as alkylation, epoxidation, and hydroesterification, which benefit from its ability to dissolve both polar and non-polar substances .

Case Study: Hydroesterification Reaction

In a study examining the hydroesterification of olefins, EPIM Br demonstrated higher yields and selectivity compared to conventional solvents. The reaction proceeded under milder conditions, showcasing the potential of EPIM Br in sustainable chemical processes .

Biodegradability and Environmental Impact

Biodegradation Studies:

Research indicates that while EPIM Br is less biodegradable than some other ionic liquids, modifications to its structure can enhance its environmental compatibility. Studies have shown that altering the alkyl chain length can increase susceptibility to microbial degradation .

Table 2: Biodegradation Rates of Ionic Liquids

| Ionic Liquid | Biodegradation Rate (%) | Microbial Strain Used |

|---|---|---|

| This compound | 15 | Activated sludge |

| 1-Ethyl-3-methylimidazolium bromide | 5 | Pseudomonas spp. |

| 1-Decyl-3-methylimidazolium bromide | 80 | Bacillus subtilis |

Catalysis

Catalytic Applications:

EPIM Br has been employed as a catalyst or co-catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate reactant interactions makes it a valuable component in catalytic processes.

Case Study: Catalytic Activity in C-C Bond Formation

In a recent study, EPIM Br was utilized in a C-C bond formation reaction, yielding higher product concentrations than traditional catalysts. The ionic liquid's unique properties allowed for better control over reaction conditions, leading to improved selectivity .

Material Science

Polymer Blending:

EPIM Br is also explored in the field of material science for its role in polymer blending and modification. It has been shown to enhance the thermal and mechanical properties of polymers when incorporated into blends.

Table 3: Properties of Polymer Blends with EPIM Br

| Polymer Type | Blending Ratio (wt%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Poly(ε-caprolactone) | 10 | 220 | 30 |

| Polystyrene | 15 | 210 | 28 |

| Polyvinyl chloride | 5 | 200 | 25 |

Mechanism of Action

The mechanism by which 1-ethyl-3-propylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in solution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Imidazolium bromide ILs differ in alkyl chain lengths and substituents on the nitrogen atoms. Key structural analogs include:

- 1-Ethyl-3-methylimidazolium bromide (EMImBr) : Shorter ethyl and methyl substituents (C₆H₁₁BrN₂; MW 191.07 g/mol) .

- 1-Butyl-3-methylimidazolium bromide (BMImBr) : A butyl chain at N3 (C₈H₁₅BrN₂; MW 233.12 g/mol) .

- 1-Hexyl-3-methylimidazolium bromide (HMImBr) : A hexyl chain at N3 (C₁₀H₁₉BrN₂; MW 247.18 g/mol) .

- 1-Allyl-3-ethylimidazolium bromide : Allyl group at N1 (C₈H₁₃BrN₂; MW 217.10 g/mol) .

Physical and Chemical Properties

Thermal Stability : Longer alkyl chains (e.g., HMImBr) increase hydrophobicity and thermal stability but reduce ionic conductivity . EMImBr and BMImBr, with shorter chains, exhibit higher polarity and better solubility in polar solvents .

Electrochemical Performance : BMImBr-based electrolytes show superior ionic conductivity (e.g., 1.2 mS/cm at 25°C) compared to propyl-substituted analogs, which are often intermediates for high-performance ILs like [EPrI][TFSI] .

Biological Activity

1-Ethyl-3-propylimidazolium bromide (EPImBr) is an ionic liquid that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with EPImBr, supported by relevant data tables and research findings.

EPImBr is characterized by its imidazolium cation and bromide anion. The structure of EPImBr can be represented as follows:

The compound's unique properties arise from its ionic nature, which influences its solubility, viscosity, and interaction with biological systems.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of EPImBr. Notably, it has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Microorganism | MIC (mg/L) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Candida albicans | 75 |

These results indicate that EPImBr exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that EPImBr can induce cell death in various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value of 25 µM, indicating moderate cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

1. Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of EPImBr against biofilms formed by Pseudomonas aeruginosa. The results showed that treatment with EPImBr reduced biofilm biomass by approximately 60% compared to untreated controls. This suggests potential applications in medical devices and coatings to prevent biofilm formation.

2. Cytotoxic Effects on Cancer Cells

In another case study, EPImBr was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that EPImBr induced significant cytotoxicity, with a dose-dependent response observed. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.

The biological activity of EPImBr is believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes. The cationic nature of imidazolium compounds allows them to interact with negatively charged cellular components, leading to membrane destabilization and subsequent cell death.

Research Findings Summary

Recent research has highlighted several key findings regarding the biological activity of EPImBr:

- Antimicrobial Activity : Effective against a range of pathogens.

- Cytotoxicity : Induces apoptosis in cancer cell lines.

- Biofilm Disruption : Reduces biofilm formation significantly.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethyl-3-propylimidazolium bromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of 1-methylimidazole with 1-bromopropane and ethyl bromide. Microwave-assisted methods (e.g., 60 mmol alkyl bromide + 50 mmol 1-methylimidazole, irradiated for 0.0125 hours) can achieve higher yields (~73–74%) compared to traditional heating due to faster reaction kinetics and reduced side reactions . Purity (>99%) is confirmed via NMR and elemental analysis. Key variables include stoichiometric ratios, solvent-free conditions, and reaction time optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H-NMR : Peaks for ethyl (δ 1.2–1.5 ppm, triplet) and propyl (δ 0.8–1.0 ppm, triplet) substituents, along with imidazolium ring protons (δ 7.5–9.5 ppm) .

- FTIR : Stretching vibrations for C–N (1552–1554 cm⁻¹) and C=O (if functionalized, ~1680 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Br content against theoretical values (e.g., C: 44.1%, H: 6.7%, Br: 34.9%) .

Q. What are the basic thermophysical properties (density, viscosity) of this compound, and how are they measured?

- Methodological Answer :

- Density : Reported as 1.21 g/cm³ at 22°C, measured using pycnometry or oscillating U-tube densitometers .

- Viscosity : 94 cP at 25°C, determined via rotational viscometry. Temperature dependence follows Arrhenius or Vogel–Fulcher–Tammann models .

Advanced Research Questions

Q. How do the thermophysical properties of this compound vary in mixed electrolyte systems, and what models describe these behaviors?

- Methodological Answer : In aqueous solutions with salts like K₃PO₄, activity coefficients and osmotic coefficients are measured using isopiestic methods. The Pitzer model correlates binary solution data (e.g., osmotic coefficient Φ = 0.65–1.2 at 298.15 K), while Scatchard’s neutral-electrolyte method extends to ternary systems . Discrepancies in data (e.g., ±5% variance in viscosity) may arise from impurities or measurement techniques (e.g., capillary vs. rotational viscometry) .

Q. What role does this compound play in electrochemical applications, and how does its structure influence ionic conductivity?

- Methodological Answer : Its asymmetric alkyl chain (ethyl vs. propyl) reduces lattice energy, enhancing ionic mobility. Conductivity (~10⁻³ S/cm at 25°C) is measured via impedance spectroscopy. Applications include electrolytes in dye-sensitized solar cells (DSSCs) and supercapacitors, where its low volatility and high thermal stability (>300°C) are advantageous .

Q. How can computational methods predict solvation dynamics and interaction mechanisms of this compound with biomolecules or other ionic species?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA parameterize cation-anion interactions (e.g., hydrogen bonding with water or phosphate ions). Density Functional Theory (DFT) calculates charge distribution and interaction energies (e.g., binding energy ~−150 kJ/mol with tripotassium phosphate) .

Q. How should researchers reconcile discrepancies in reported thermophysical data (e.g., density, viscosity) across studies?

- Methodological Answer : Standardize measurement protocols (e.g., ASTM D4052 for density) and report purity levels (>99% vs. technical-grade). For example, density variations (±0.02 g/cm³) may stem from residual solvents or moisture absorption . Cross-validate data using multiple techniques (e.g., NMR for purity, Karl Fischer titration for water content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.